5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide
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Overview
Description
5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, a chlorophenylmethyl group at the nitrogen atom, and a methyl group at the nitrogen atom of the carboxamide moiety
Preparation Methods
The synthesis of 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyridine-3-carboxylic acid and 4-chlorobenzylamine.
Formation of Carboxamide: The carboxylic acid group of 5-bromopyridine-3-carboxylic acid is activated using reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-chlorobenzylamine to form the carboxamide linkage.
Methylation: The final step involves the methylation of the nitrogen atom of the carboxamide group using methyl iodide or dimethyl sulfate under basic conditions to yield the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to improve yield and purity.
Chemical Reactions Analysis
5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide can be compared with other similar compounds, such as:
5-bromo-N-[(4-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide: This compound has a fluorine atom instead of a chlorine atom in the phenylmethyl group, which may affect its chemical reactivity and biological activity.
5-chloro-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide: This compound has a chlorine atom instead of a bromine atom at the 5-position of the pyridine ring, which may influence its chemical properties and interactions.
N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide: This compound lacks the bromine atom at the 5-position of the pyridine ring, which may alter its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O/c1-18(9-10-2-4-13(16)5-3-10)14(19)11-6-12(15)8-17-7-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVOSHJKKPMJPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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